molecular formula C5H12OS B3382570 2-Butanol, 4-mercapto-2-methyl- CAS No. 33959-26-1

2-Butanol, 4-mercapto-2-methyl-

Cat. No.: B3382570
CAS No.: 33959-26-1
M. Wt: 120.22 g/mol
InChI Key: CUGJLGLVJWHPDU-UHFFFAOYSA-N
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Description

“2-Butanol, 4-mercapto-2-methyl-” is a compound that has been extensively studied in scientific research due to its unique properties and potential applications. It is a sulfur-containing aroma compound belonging to the class of volatile thiols, capable of imparting a characteristic black-currant like odor in olive oils .


Synthesis Analysis

Thiols can be synthesized by the reaction of hydrosulfide anion with an alkyl halide . Another method involves the reaction of thiourea with an alkyl halide . For similar compounds, the conversion of methyl vinyl ketone could reach 85%, with a selectivity of methyl mercaptoethyl ketone at 93%, and a yield of 75% .


Molecular Structure Analysis

The molecular formula of “2-Butanol, 4-mercapto-2-methyl-” is C5H12OS . The average mass is 120.213 Da and the monoisotopic mass is 120.060883 Da .


Chemical Reactions Analysis

Thiols can interconvert with disulfides . The introduction of the thiol group to organic structures has emerged as an important tool in medicinal chemistry and chemical biology . It plays a distinguished role in the fabrication of applicable substances in the field of advanced functional materials .


Physical and Chemical Properties Analysis

Thiols have lower boiling points and are less soluble in water and other polar solvents than alcohols of similar molecular weight . The most recognizable property of thiols is their odors. The odors of thiols, particularly those of low molecular weight, are often strong and repulsive .

Safety and Hazards

“2-Butanol, 4-mercapto-2-methyl-” is highly flammable and harmful if swallowed or inhaled . It may cause damage to organs . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, using explosion-proof equipment, keeping away from sources of ignition, and taking measures to prevent the build up of electrostatic charge .

Properties

IUPAC Name

2-methyl-4-sulfanylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12OS/c1-5(2,6)3-4-7/h6-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGJLGLVJWHPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCS)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50308705
Record name 2-Butanol, 4-mercapto-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50308705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33959-26-1
Record name NSC207866
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207866
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butanol, 4-mercapto-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50308705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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